

An In-depth Technical Guide to the Chemical Characterization of Latanoprost Methyl Amide

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Compound of Interest		
Compound Name:	Latanoprost amide	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, an isopropyl ester prodrug of prostaglandin F2 α , is a first-line treatment for glaucoma and ocular hypertension.[1] Its therapeutic effect is mediated by the free acid, which is formed via hydrolysis in the cornea.[2][3] The modification of the C-1 carboxyl group is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of prostaglandin analogues. This guide focuses on the chemical characterization of Latanoprost methyl amide, a theoretical analogue where the C-1 isopropyl ester is replaced by an N-methyl amide group.

While direct experimental data for Latanoprost methyl amide is not extensively available in public literature, this document provides a comprehensive characterization framework based on established analytical techniques for Latanoprost and similar prostaglandin analogues.[4][5][6] The methodologies and expected data presented herein serve as a robust guide for researchers involved in the synthesis, development, and quality control of this and other novel prostaglandin derivatives.

Physicochemical Properties

The initial step in characterizing a new chemical entity involves determining its fundamental physicochemical properties. These properties influence the compound's solubility, stability, and



formulation development. The predicted properties for Latanoprost methyl amide are contrasted with the known properties of Latanoprost.

Property	Latanoprost	Latanoprost Methyl Amide (Predicted)	Data Source
Chemical Structure	Isopropyl- (Z)-7[(1R,2R,3R,5S)-3 ,5-dihydroxy-2- [(3R)-3-hydroxy-5- phenylpentyl]cyclopen tyl]-5-heptenoate	(Z)-7- [(1R,2R,3R,5S)-3,5- dihydroxy-2-[(3R)-3- hydroxy-5- phenylpentyl]cyclopen tyl]-N-methylhept-5- enamide	[1] (modified)
Molecular Formula	C26H40O5	C25H39NO4	[1] (modified)
Molecular Weight	432.6 g/mol	417.59 g/mol	[1] (calculated)
Exact Mass	432.28757437 Da	417.287909 Da	[1] (calculated)
XLogP3 (Predicted)	4.3	~3.8	[1][7] (inferred)
Physical Form	Colorless to slightly yellow oil	Expected to be an oil or amorphous solid	[8]
Solubility	Practically insoluble in water; very soluble in acetonitrile; freely soluble in acetone, ethanol, isopropanol, methanol.	Expected to have low aqueous solubility but be soluble in organic solvents like methanol, ethanol, and acetonitrile.	[8][9]

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups. For Latanoprost methyl amide, the key spectral change compared to Latanoprost would be the absence of the ester carbonyl (C=O)



stretch and the appearance of characteristic amide bands.[10] The IR spectrum of Latanoprost shows a prominent ester carbonyl stretch around 1729 cm⁻¹.[10] In contrast, N-methyl amides typically display a strong Amide I band (primarily C=O stretch) between 1630-1680 cm⁻¹ and an Amide II band (N-H bend and C-N stretch) around 1520-1570 cm⁻¹.[11]

Functional Group	Latanoprost (Observed, cm ⁻¹)	Latanoprost Methyl Amide (Expected, cm ⁻¹)	Vibration Type
O-H (Alcohols)	~3374	~3300-3400	O-H Stretch (broad)
C-H (Aliphatic)	~2933	~2850-2960	C-H Stretch
Ester C=O	~1729	N/A	C=O Stretch
Amide C=O	N/A	~1630-1680 (Amide I)	C=O Stretch
Amide N-H/C-N	N/A	~1520-1570 (Amide II)	N-H Bend, C-N Stretch
O-H Bend	~1455	~1450	O-H Bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H-NMR: Key differences in the ¹H-NMR spectrum of Latanoprost methyl amide compared to Latanoprost would include:
 - The disappearance of the isopropyl ester signals (a septet around 4.9-5.1 ppm and two doublets around 1.2 ppm).
 - The appearance of a singlet or doublet for the N-methyl group (N-CH₃) around 2.7-3.0 ppm.
 - A broad singlet for the amide proton (N-H) in the region of 5.5-8.5 ppm, which may exhibit slow rotation around the C-N bond.[12]
 - A shift in the protons on the carbon adjacent to the carbonyl group.



• ¹³C-NMR: The most significant change would be the shift of the carbonyl carbon signal. The ester carbonyl in Latanoprost appears around 173 ppm, whereas an amide carbonyl is expected to be in a similar region, typically 170-175 ppm. The isopropyl carbons would be replaced by the N-methyl carbon signal around 25-30 ppm.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of Latanoprost methyl amide (Predicted: 417.2879 for [M+H]⁺, C₂₅H₄₀NO₄). Tandem MS (MS/MS) would be employed to study its fragmentation pattern, which provides further structural confirmation and is essential for developing quantitative bioanalytical methods.[5]

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical compounds and quantifying related substances.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for analyzing Latanoprost and its analogues.[13][14] A C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and/or methanol with an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid or formic acid) is typically effective.[14][15] Given its structure, Latanoprost methyl amide is expected to be slightly less hydrophobic than Latanoprost, resulting in a shorter retention time under identical RP-HPLC conditions.

Normal-Phase HPLC (NP-HPLC)

For separating closely related stereoisomers, such as the 15(S)-epimer or 5,6-trans isomer, normal-phase HPLC can offer superior resolution.[4] This method typically uses a silica or amino (NH₂) column with a non-polar mobile phase like heptane-isopropanol-acetonitrile.[4]

Detailed Experimental Protocols Protocol: RP-HPLC Purity Analysis

• Instrumentation: HPLC system with UV detector.



- Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 μm) or equivalent.[15]
- Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.[15]
- Flow Rate: 1.0 mL/min.[15]
- Detection: UV at 210 nm.[13]
- Injection Volume: 20 μL.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 50 μg/mL.
- Validation: The method should be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[13]

Protocol: LC-MS/MS Quantitative Analysis

- Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
- Column: Waters Acquity BEH C8 (150 mm x 2.1 mm, 1.8 μm) or equivalent.[16]
- Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Acetonitrile.
- Ionization Mode: ESI positive.
- MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]+ ion (m/z 417.3). Product ions would be determined by infusing a standard solution and identifying stable fragments.
- Sample Preparation: For biological matrices (e.g., plasma, aqueous humor), protein
 precipitation with methanol or liquid-liquid extraction with ethyl acetate/isopropanol is
 typically required.[5][16] An appropriate internal standard (e.g., a deuterated analogue)
 should be used.

Protocol: FT-IR Spectroscopy



- Instrumentation: Fourier-Transform Infrared Spectrometer.
- Sample Preparation: For an oily sample, a thin film can be prepared by applying a small amount of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Analysis: Identify characteristic absorption bands corresponding to the functional groups as detailed in Table 2.

Mandatory Visualizations Prostaglandin F2α Signaling Pathway

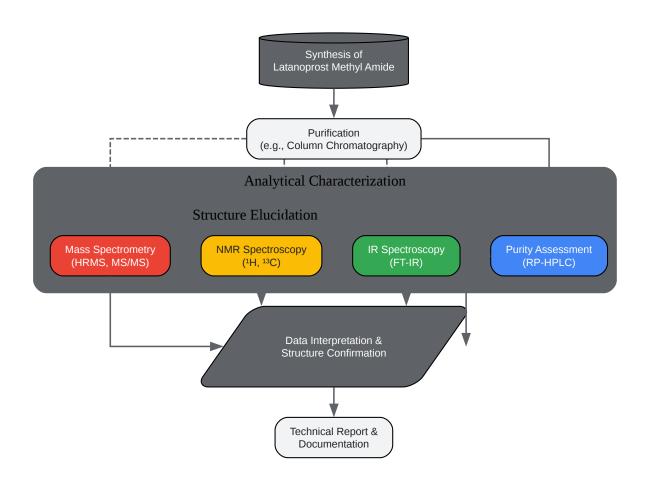
Latanoprost and its analogues exert their intraocular pressure-lowering effect by acting as agonists at the Prostaglandin F (FP) receptor.[8] This interaction activates G-protein-dependent pathways, ultimately leading to increased uveoscleral outflow of aqueous humor.[17][18]

Caption: FP receptor signaling cascade initiated by Latanoprost.

Experimental Workflow for Chemical Characterization

A logical workflow ensures that all necessary data for the comprehensive characterization of a new chemical entity are collected systematically.





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Caption: General workflow for the chemical characterization of a novel compound.

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